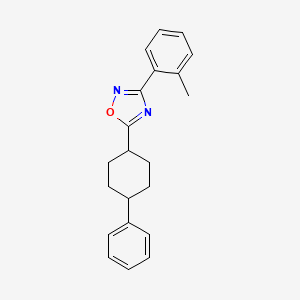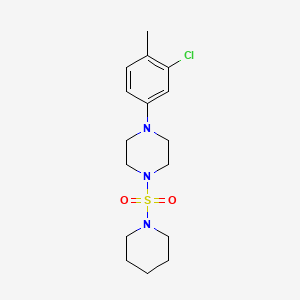![molecular formula C15H22N2O4S B5773207 N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)
N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of sulfonamides and is used in various biochemical and physiological experiments.
作用機序
EMBI acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the pH of the surrounding environment decreases, leading to a decrease in the activity of other enzymes that require a neutral pH for their function.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by EMBI has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This, in turn, leads to an increase in the concentration of carbon dioxide in the blood, which can have detrimental effects on various physiological processes. Additionally, the inhibition of tumor-associated carbonic anhydrase IX by EMBI has been shown to decrease the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using EMBI in lab experiments is its specificity for carbonic anhydrase. It has been shown to be a potent inhibitor of this enzyme, making it a valuable tool for studying its role in various physiological processes. However, one of the limitations of using EMBI is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of EMBI in scientific research. One potential application is in the development of new cancer therapies. The inhibition of tumor-associated carbonic anhydrase IX by EMBI has shown promise in reducing the growth and proliferation of cancer cells. Additionally, the use of EMBI as an inhibitor of carbonic anhydrase in the treatment of conditions such as glaucoma and epilepsy has also been explored. Further research is needed to fully understand the potential applications of EMBI in these areas.
合成法
The synthesis of EMBI is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylbenzenesulfonamide. This intermediate product is then reacted with ethylmagnesium bromide to form N-ethyl-4-methyl-4-morpholinylbenzenesulfonamide. Finally, the addition of acetic anhydride to this compound results in the formation of EMBI.
科学的研究の応用
EMBI has been widely used in scientific research, particularly in the field of biochemistry. It has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. EMBI has also been used as a tool to study the role of carbonic anhydrase in various physiological processes such as respiration, acid-base balance, and ion transport. Additionally, EMBI has been used as an inhibitor of tumor-associated carbonic anhydrase IX, which is overexpressed in many cancer cells.
特性
IUPAC Name |
N-ethyl-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(12-15(18)16-8-10-21-11-9-16)22(19,20)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTZFUGNVQHTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)




![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)
![4-({[5-(4-fluoro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5773197.png)


![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)

